molecular formula C20H16N4O5S B5090877 (E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile

Cat. No.: B5090877
M. Wt: 424.4 g/mol
InChI Key: GXUJZQVIOZAOIQ-JLHYYAGUSA-N
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Description

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile is a complex organic compound that features a combination of thiazole, phenyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions.

    Coupling with Nitroaniline: The thiazole intermediate is then coupled with 2-methoxy-4-nitroaniline using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
  • (E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile

Uniqueness

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-28-18-8-14(24(26)27)4-5-15(18)22-10-13(9-21)20-23-16(11-30-20)12-3-6-17(25)19(7-12)29-2/h3-8,10-11,22,25H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUJZQVIOZAOIQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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